tert-Butyl ethyl3-hydroxypropylcarbamate
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Overview
Description
Mechanism of Action
Mode of Action
It’s worth noting that tert-butyl groups in esters, ethers, carbonates, and carbamates can be deprotected using a catalytic protocol . This process involves the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers .
Biochemical Pathways
The tert-butyl group is known to have unique reactivity patterns and is involved in various chemical transformations, biosynthetic, and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl3-hydroxypropylcarbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ethyl3-hydroxypropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used under metal-free conditions.
Reduction: Lithium aluminum hydride is used in anhydrous conditions.
Substitution: Various nucleophiles can be used under basic or acidic conditions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Reduced forms of the carbamate.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl ethyl3-hydroxypropylcarbamate is used as a protecting group for amines in peptide synthesis and other organic reactions . It helps in preventing unwanted reactions at the amine site during multi-step synthesis.
Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of protein functions and interactions.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials that require specific functional group protection .
Comparison with Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar steric properties.
tert-Butyl carbamate: Another carbamate derivative used as a protecting group.
Uniqueness: tert-Butyl ethyl3-hydroxypropylcarbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the carbamate group. This combination makes it particularly effective as a protecting group in organic synthesis, providing both stability and ease of removal .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-(3-hydroxypropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-11(7-6-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZRRDGESNRYIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCO)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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